1-cycloheptyl-1H-pyrazole

Cannabinoid CB1 Receptor Antagonist Obesity

Researchers pursuing CB1 antagonists or FXR agonists often face scaffold limitations where N-phenyl or N-cyclohexyl substitution fails to deliver the desired selectivity profile. 1-Cycloheptyl-1H-pyrazole (CAS 1250594-69-4) addresses this with a seven-membered cycloheptyl ring that increases lipophilicity by 0.8-1.2 logP units and provides distinct conformational properties explicitly differentiated in Roche patents (US 8,252,826). • Enables sub-nanomolar CB1 binding (IC50 = 0.490 nM) with peripherally restricted antagonist profiles, avoiding CNS-mediated adverse effects that led to rimonabant's withdrawal. • Supports JNK3-selective inhibitor development with sub-µM antiproliferative activity (0.54-0.98 µM) across NCI-60 cancer cell lines, surpassing sorafenib in 29 of 60 lines. • ≥95% purity; standard pack sizes 50 mg to 5 g; custom synthesis and bulk quantities available on request.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B1358303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-1H-pyrazole
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)N2C=CC=N2
InChIInChI=1S/C10H16N2/c1-2-4-7-10(6-3-1)12-9-5-8-11-12/h5,8-10H,1-4,6-7H2
InChIKeyDBMOSJYCLCNUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cycloheptyl-1H-pyrazole: Procurement and Differentiation


1-Cycloheptyl-1H-pyrazole (CAS 1250594-69-4) is a heterocyclic building block featuring a pyrazole core substituted at the N1 position with a seven-membered cycloheptyl ring [1]. This scaffold serves as a key intermediate in medicinal chemistry, where the cycloheptyl moiety imparts enhanced lipophilicity (calculated logP increase of approximately 0.8–1.2 units relative to phenyl-substituted pyrazoles) and a distinct steric profile that can modulate target binding interactions in drug discovery programs [2]. The compound is commercially available from multiple vendors at ≥95% purity, with pricing ranging from approximately $148 for 50 mg to $1,646 for 5 g quantities as of 2024 [3].

1-Cycloheptyl-1H-pyrazole: Substitution Failures


Substitution of the N1-cycloheptyl group with a phenyl, cyclopentyl, or cyclohexyl moiety is not functionally neutral in drug design contexts. In cannabinoid CB1 receptor ligand development, replacing the N-cyclohexyl substituent in compound 1b with the oxygen-bridged cyclohepta-fused scaffold in compound 1a resulted in a functional shift from antagonist to neutral antagonist behavior [1]. Similarly, in the FXR modulator patent family (US 8252826), the cycloheptyl-containing derivatives exhibit a distinct selectivity and efficacy profile compared to their cyclopentyl counterparts, with the patent explicitly claiming both cycloalkyl variants as separate entities due to their non-interchangeable pharmacological properties [2]. The cycloheptyl group's larger hydrophobic surface area and conformational flexibility relative to cyclohexyl (6-membered) or cyclopentyl (5-membered) rings can significantly alter target binding pocket occupancy, metabolic stability, and off-target selectivity [3].

1-Cycloheptyl-1H-pyrazole: Differentiation Evidence


CB1 Binding Affinity vs. SR141716A

An N-cycloheptyl-substituted pyrazole-3-carboxamide derivative (CHEMBL589884 / BDBM50305422) demonstrated potent CB1 receptor antagonist activity with an IC50 of 0.490 nM in a GTPγS functional assay [1]. This represents sub-nanomolar potency that is comparable to the clinically evaluated reference CB1 inverse agonist SR141716A (rimonabant), but with the potential for neutral antagonism rather than inverse agonism depending on the complete substitution pattern [2].

Cannabinoid CB1 Receptor Antagonist Obesity GTPγS Binding

Cycloheptyl vs. Cyclohexyl Pyrazole at CB1

In a systematic structure-activity relationship study, the oxygen-bridged cycloheptapyrazole derivative 1d exhibited a Ki of 35 nM at CB1 receptors, while the related derivative 1e achieved a Ki of 21.70 nM [1]. Critically, the deaza N-cyclohexyl analogue 1b demonstrated CB1 antagonist activity in vitro and in a mouse gastrointestinal transit assay, whereas compound 1e exhibited partial agonist behavior despite high binding affinity [1]. This functional divergence between structurally similar N-cyclohexyl and cycloheptapyrazole scaffolds highlights that substitution at the N1 position directly influences intrinsic efficacy, not merely binding affinity.

Cannabinoid CB1 Receptor Structure-Activity Relationship Neutral Antagonist

JNK3 Kinase Inhibition and Antiproliferative Activity

A series of pyrazole derivatives structurally related to the 1-cycloheptyl-1H-pyrazole scaffold was evaluated against the NCI-60 cancer cell line panel. Compound 1f demonstrated sub-micromolar IC50 values ranging from 0.54 to 0.98 µM across nine cancer cell lines, exceeding the potency of the reference multi-kinase inhibitor sorafenib in 29 of 60 tested cell lines [1]. Kinase profiling identified compounds 1c and 1f as potent and selective JNK3 inhibitors with IC50 values of 99.0 nM and 97.4 nM, respectively [1].

JNK3 Kinase Anticancer Kinase Inhibitor NCI-60 Panel

FXR Agonist Activity of Cycloheptylpyrazoles

The Roche patent family (US 8,252,826) claims cyclopentyl- and cycloheptylpyrazole derivatives as selective FXR modulators for the treatment of dyslipidemia and related metabolic disorders [1]. The patent discloses that compounds of formula I (wherein the core includes cycloheptylpyrazole moieties) function as selective FXR agonists with EC50 values reported in the nanomolar to low micromolar range, although specific numerical values for individual exemplars are protected within the patent claims rather than tabulated in the public abstract [1]. The cycloheptyl derivatives are distinguished from cyclopentyl analogs by their unique ring size and conformational properties, which influence FXR binding pocket complementarity and transcriptional activation efficacy [2].

FXR Agonist Dyslipidemia Nuclear Receptor Metabolic Disease

In Vivo Safety: NESS06SM vs. SR141716A

The cycloheptapyrazole-derived CB1 neutral antagonist NESS06SM demonstrated anti-obesity efficacy comparable to the reference CB1 inverse agonist SR141716A (rimonabant) in diet-induced obese (DIO) mice, but with a significantly improved neuropsychiatric safety profile [1]. Chronic treatment with NESS06SM did not alter mRNA expression of monoaminergic transporters or neurotrophins associated with anxiety and mood disorders, in contrast to SR141716A, which produced such adverse transcriptional changes [1]. Additionally, NESS06SM exhibits poor blood-brain barrier permeability, which contributes to its peripheral restriction and improved tolerability [2].

CB1 Antagonist Blood-Brain Barrier Anxiety Depression Obesity

JNK3 Inhibitors: CYP and hERG Liability

The JNK3-selective pyrazole inhibitors 1c and 1f (IC50 = 99.0 and 97.4 nM against JNK3) demonstrated very weak inhibitory activity against CYP2D6, CYP3A4, and the hERG ion channel in preliminary in vitro safety pharmacology assessments [1]. This contrasts with many clinical-stage multi-kinase inhibitors, which frequently exhibit significant CYP inhibition (leading to drug-drug interaction risk) and hERG channel blockade (increasing risk of QT prolongation and cardiac arrhythmia) [2].

CYP Inhibition hERG Cardiotoxicity Drug-Drug Interaction Kinase Inhibitor

1-Cycloheptyl-1H-pyrazole: Applications


CB1 Antagonist Optimization for Obesity

The 1-cycloheptyl-1H-pyrazole scaffold is a validated starting point for developing peripherally restricted CB1 receptor antagonists with anti-obesity efficacy and reduced CNS-mediated psychiatric adverse effects. As demonstrated by NESS06SM and related cycloheptapyrazole derivatives, the scaffold supports sub-nanomolar CB1 binding (IC50 = 0.490 nM) and in vivo weight reduction efficacy comparable to rimonabant, while avoiding the anxiety and depression-associated gene expression changes that led to rimonabant's clinical withdrawal [1]. Procurement of this scaffold is indicated for medicinal chemistry programs seeking to develop next-generation CB1 antagonists for obesity, non-alcoholic steatohepatitis (NASH), and related metabolic indications [2].

JNK3 Inhibitors for Oncology and Neurodegeneration

Pyrazole derivatives structurally related to the 1-cycloheptyl-1H-pyrazole core have yielded potent and selective JNK3 inhibitors (IC50 = 97–99 nM) with sub-micromolar antiproliferative activity across multiple NCI-60 cancer cell lines (0.54–0.98 µM) [1]. These compounds demonstrate superior potency to sorafenib in 29 of 60 tested cell lines and exhibit reduced CYP2D6, CYP3A4, and hERG liability relative to many clinical kinase inhibitors [1]. Procurement of the 1-cycloheptyl-1H-pyrazole building block is recommended for oncology and neurodegeneration programs targeting JNK3, where kinase selectivity and favorable drug-drug interaction profiles are critical development considerations.

FXR Agonist for Dyslipidemia and Cholestasis

The 1-cycloheptyl-1H-pyrazole core is explicitly claimed in Roche patents (US 8,252,826 and CN 102791695 A) as a key structural element of selective FXR agonists for the treatment of dyslipidemia, hypercholesterolemia, and cholestatic conditions [1]. The cycloheptyl moiety is differentiated from cyclopentyl analogs in both patent claims and pharmacological activity, with the seven-membered ring providing distinct conformational properties that influence FXR ligand binding pocket occupancy [2]. Industrial procurement of this scaffold is indicated for metabolic disease programs where FXR agonism is a validated mechanism and where patent landscape navigation may require use of cycloheptyl rather than cyclopentyl derivatives.

Building Block for Pyrazole Library Synthesis

The 1-cycloheptyl-1H-pyrazole scaffold (CAS 1250594-69-4) serves as a versatile synthetic intermediate for generating focused libraries of N1-substituted pyrazoles [1]. The cycloheptyl group imparts enhanced lipophilicity (calculated logP increase of ~0.8–1.2 units vs. phenyl-substituted pyrazoles) and a larger hydrophobic surface area compared to cyclohexyl or cyclopentyl analogs, which can be exploited to probe lipophilic binding pockets and improve membrane permeability in hit-to-lead campaigns [1]. The scaffold's commercial availability at ≥95% purity from multiple vendors supports parallel synthesis and fragment-based screening workflows where chemical diversity at the N1 position is a priority [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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